molecular formula C17H21NO2 B562900 4'-Hydroxy Atomoxetine-d3 CAS No. 1217686-14-0

4'-Hydroxy Atomoxetine-d3

Cat. No.: B562900
CAS No.: 1217686-14-0
M. Wt: 274.378
InChI Key: PPXQPRLGNSJNJM-NVNSKBCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Tomoxetine . It is also known as 4-Hydroxyatomoxetine-d3, 3-Methyl-4- (3-methylamino-d3-1-phenyl-propoxy)-phenol . It has a molecular formula of C17H18D3NO2 and a molecular weight of 274.37 .


Synthesis Analysis

The formation of 4-hydroxy-atomoxetine is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolisers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolisers) for atomoxetine .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxy Atomoxetine-d3 is C17H18D3NO2 . This indicates that it contains 17 carbon atoms, 18 hydrogen atoms, 3 deuterium atoms, 1 nitrogen atom, and 2 oxygen atoms.


Chemical Reactions Analysis

4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Tomoxetine . Tomoxetine is a competitive and specific inhibitor of norepinephrine reuptake while demonstrating weak serotonin and dopamine inhibition as studied in synaptosomes of rat hypothalamus .

Mechanism of Action

Atomoxetine, the parent compound of 4’-Hydroxy Atomoxetine-d3, is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD) . It has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum .

Safety and Hazards

4’-Hydroxy Atomoxetine-d3 is used for research purposes only and is not intended for diagnostic or therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation .

Future Directions

Atomoxetine, the parent compound of 4’-Hydroxy Atomoxetine-d3, is a commonly used non-stimulant medication for the treatment of ADHD . Concerns about abuse potential have spurred research into medications with fewer effects on dopamine and the use of non-stimulant ADHD medications including atomoxetine . Future research may focus on further understanding the mechanism of action of atomoxetine and its metabolites, and their role in the treatment of ADHD.

Properties

IUPAC Name

3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXQPRLGNSJNJM-NVNSKBCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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